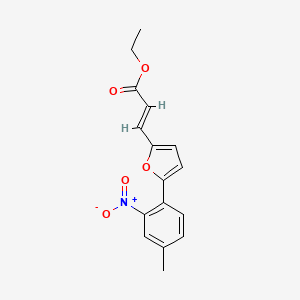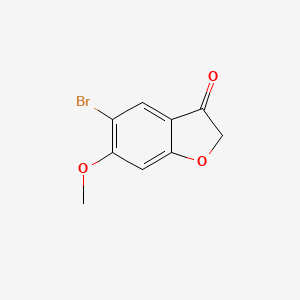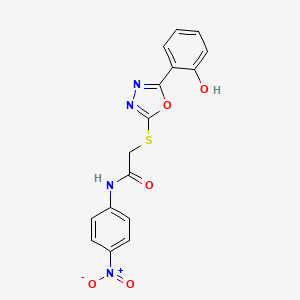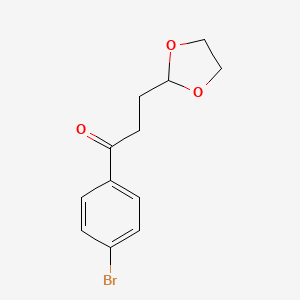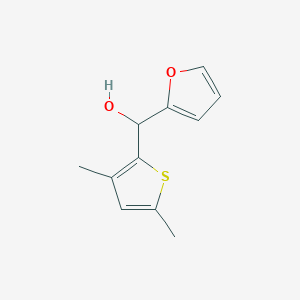
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol . This compound is characterized by the presence of both a thiophene and a furan ring, which are heterocyclic aromatic compounds, connected through a methanol group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol typically involves the reaction of 3,5-dimethylthiophene with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the aldehyde group to a methanol group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: (3,5-Dimethylthiophen-2-yl)(furan-2-yl)carboxylic acid
Reduction: Various alcohol and ether derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial properties may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,5-Dimethylthiophen-2-yl)methanol: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
(Furan-2-yl)methanol: Lacks the thiophene ring, which may reduce its potential biological activities.
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol, which may affect its reactivity and applications.
Uniqueness
(3,5-Dimethylthiophen-2-yl)(furan-2-yl)methanol is unique due to the presence of both thiophene and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H12O2S |
|---|---|
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
(3,5-dimethylthiophen-2-yl)-(furan-2-yl)methanol |
InChI |
InChI=1S/C11H12O2S/c1-7-6-8(2)14-11(7)10(12)9-4-3-5-13-9/h3-6,10,12H,1-2H3 |
Clé InChI |
WEAUEFWBNGBBGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C(C2=CC=CO2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11769836.png)
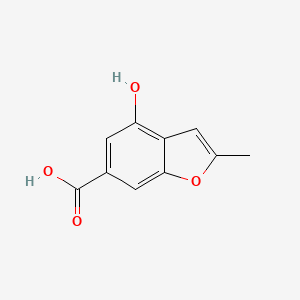
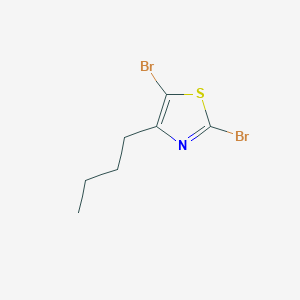
![3,6-Dichloro-N-(4-methyl-3-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11769848.png)
![3-Amino-4-(4-chlorophenyl)-N-(4-methyl-3-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769851.png)
![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)

